molecular formula C45H76O3 B15351464 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate

Cat. No.: B15351464
M. Wt: 665.1 g/mol
InChI Key: RZXYPSUQZUUHPD-SIOVVMIPSA-N
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Description

The compound "[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate" is a complex organic molecule that combines elements of both steroids and fatty acids. Its structural intricacies suggest a potential for diverse biochemical interactions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis

    • The preparation of this compound typically begins with the steroid backbone. This is usually synthesized through a series of steps involving cyclization reactions and stereoselective modifications.

    • The addition of the octadeca-9,11-dienoate moiety is achieved through esterification reactions. Key steps include the protection of functional groups, coupling reactions using reagents like DCC (dicyclohexylcarbodiimide), and deprotection of intermediary products.

  • Reaction Conditions

    • Temperature: : Various steps require specific temperatures, often conducted at room temperature or slightly elevated (e.g., 40-60°C).

    • Solvents: : Commonly used solvents include dichloromethane, methanol, and ethanol.

    • Catalysts: : Catalysts like pyridinium chlorochromate (PCC) may be used for specific oxidation steps.

Industrial Production Methods

  • Bulk Synthesis: : Industrial production focuses on optimizing yield and purity through the use of continuous flow reactors and automated synthesis pathways.

  • Purification: : Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.

  • Reduction: : Reduction reactions can lead to the formation of alcohols from ketone or aldehyde groups present in the structure.

  • Substitution: : Halogenation or sulfonation reactions can introduce new substituents onto the aromatic rings or other positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones, aldehydes, or carboxylic acids.

  • Reduction: : Formation of alcohols from carbonyl compounds.

  • Substitution: : Varied products depending on the substituent introduced and the site of substitution.

Scientific Research Applications

Chemistry

  • Reaction Intermediates: : Used as intermediates in the synthesis of more complex molecules.

  • Catalyst Development: : Examined for its potential as a ligand in catalytic reactions.

Biology

  • Cell Signaling: : Studied for its role in modulating cell signaling pathways.

  • Membrane Dynamics: : Investigated for its effects on membrane fluidity and permeability.

Medicine

  • Pharmacology: : Potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Diagnostics: : Used in the development of diagnostic markers for specific diseases.

Industry

  • Material Science: : Applications in developing new materials with unique chemical properties.

  • Agriculture: : Explored for its potential as a biopesticide or plant growth regulator.

Mechanism of Action

  • Molecular Targets: : Interacts with specific receptors or enzymes, influencing biochemical pathways.

  • Pathways Involved: : May involve pathways related to steroid hormone activity or lipid metabolism.

  • Effects: : Modulates cellular responses, potentially leading to therapeutic benefits or biochemical changes.

Comparison with Similar Compounds

Comparison

  • Structural Similarity: : Similar to other steroidal esters but distinguished by its unique ester linkage and unsaturation in the side chain.

  • Functional Differences: : Unique biochemical effects due to its specific structure.

List of Similar Compounds

  • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

  • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z)-octadec-9-enoate

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Properties

Molecular Formula

C45H76O3

Molecular Weight

665.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate

InChI

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

RZXYPSUQZUUHPD-SIOVVMIPSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O

Origin of Product

United States

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